An In-depth Technical Guide to 1,4,5-Trihydroxypentan-2-one: Chemical Properties, Structure, and Therapeutic Potential
An In-depth Technical Guide to 1,4,5-Trihydroxypentan-2-one: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,4,5-trihydroxypentan-2-one, a polyhydroxylated ketone of significant interest. From its fundamental chemical properties and structure to its synthesis and potential applications in drug development, this document serves as a critical resource for researchers in medicinal chemistry and biotechnology.
Introduction: A Molecule of Growing Significance
1,4,5-Trihydroxypentan-2-one, also known by its synonym 3-deoxypentulose, is a five-carbon monosaccharide derivative characterized by a ketone functional group at the second carbon and hydroxyl groups at the first, fourth, and fifth positions.[1][2] While it has been identified as a key intermediate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol to valuable chemicals like levulinic acid, its structural similarity to pentose sugars suggests a potential for biological activity, making it a molecule of interest for drug discovery and development.[1][3] This guide will delve into the known chemical and physical properties of this compound, explore methods for its synthesis and characterization, and discuss its potential as a scaffold for the development of novel therapeutic agents. The natural occurrence of 1,4,5-trihydroxypentan-2-one has been reported in Streptomyces hygroscopicus, hinting at its potential role in biological processes.[2]
Part 1: Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 1,4,5-trihydroxypentan-2-one is essential for its application in research and development.
Chemical Structure and Identifiers
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IUPAC Name: 1,4,5-trihydroxypentan-2-one[2]
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Synonyms: 3-Deoxypentulose, 2-Pentanone, 1,4,5-trihydroxy-[2]
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SMILES: C(C(CO)O)C(=O)CO[2]
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InChI Key: KKLZOXZZESQNKR-UHFFFAOYSA-N[2]
Physicochemical Data
A summary of the key physicochemical properties of 1,4,5-trihydroxypentan-2-one is presented in the table below. These computed properties, primarily sourced from PubChem, provide a preliminary understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Weight | 134.13 g/mol | PubChem[2] |
| XLogP3-AA | -2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 134.05790880 Da | PubChem[2] |
| Topological Polar Surface Area | 77.8 Ų | PubChem[2] |
| Boiling Point (Predicted) | 377.7 °C at 760 mmHg | ChemNet[4] |
| Density (Predicted) | 1.326 g/cm³ | ChemNet[4] |
| Flash Point (Predicted) | 196.4 °C | ChemNet[4] |
Part 2: Synthesis and Characterization
The synthesis and purification of 1,4,5-trihydroxypentan-2-one are critical steps for its further study and application. This section outlines a known synthetic approach and the analytical techniques essential for its characterization.
Synthetic Pathways: From Sugars to a Key Intermediate
A practical laboratory-scale synthesis of 1,4,5-trihydroxypentan-2-one (referred to as 3-deoxypentulose) involves the isomerization and subsequent β-elimination of 4-O-substituted glucose or fructose derivatives.[5] This method provides a controlled route to the target molecule from readily available starting materials.
Conceptual Workflow for the Synthesis of 1,4,5-Trihydroxypentan-2-one:
Caption: A conceptual workflow for the synthesis of 1,4,5-trihydroxypentan-2-one.
Detailed Experimental Protocol (Conceptual):
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Isomerization: A solution of a 4-O-substituted glucose derivative, such as maltose, in a phosphate buffer (pH 7.5) is heated. This promotes the isomerization of the aldose to the corresponding ketose (e.g., maltulose).[5]
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β-Elimination and Tautomerization: Continued heating of the ketose in the neutral pH buffer induces β-elimination, followed by keto-enol tautomerization. This leads to the formation of a 1,3-dicarbonyl intermediate.[5]
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Hydrolysis: The intermediate undergoes hydrolysis to yield 1,4,5-trihydroxypentan-2-one and formic acid as a byproduct.[5]
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Purification: The reaction mixture can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.[5]
Spectroscopic and Analytical Characterization
The unambiguous identification and characterization of 1,4,5-trihydroxypentan-2-one rely on a combination of modern spectroscopic and analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pentan-2-one backbone. The chemical shifts and coupling patterns will be influenced by the neighboring hydroxyl and carbonyl groups. Protons on carbons bearing hydroxyl groups (CH-OH) will appear in a characteristic region and exhibit coupling to adjacent protons.
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¹³C NMR: The carbon NMR spectrum will provide definitive evidence of the carbon skeleton. Key signals would include the carbonyl carbon of the ketone (typically in the range of 200-220 ppm) and the carbons bonded to hydroxyl groups (in the range of 60-80 ppm).
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2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the precise structure of the molecule.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of 1,4,5-trihydroxypentan-2-one, confirming its molecular formula of C₅H₁₀O₄.[3] The fragmentation pattern observed in the mass spectrum can provide further structural information.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of 1,4,5-trihydroxypentan-2-one will be characterized by:
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A broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
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A sharp, strong absorption band around 1710-1730 cm⁻¹, indicative of the C=O stretching vibration of the ketone.
Part 3: Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of 1,4,5-trihydroxypentan-2-one is paramount for its handling, storage, and derivatization for drug development purposes.
Key Chemical Reactions
The presence of multiple hydroxyl groups and a ketone functionality makes 1,4,5-trihydroxypentan-2-one a versatile scaffold for chemical modification.
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Reactions of the Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions, including:
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Esterification: Reaction with acyl chlorides or anhydrides to form esters.
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Etherification: Reaction with alkyl halides in the presence of a base to form ethers. Selective protection of the hydroxyl groups is often necessary to achieve regioselectivity.
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Reactions of the Ketone Group: The ketone carbonyl group can be targeted for:
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Reduction: Reduction to a secondary alcohol using reducing agents like sodium borohydride.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amino group.
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Aldol Condensation: The α-protons to the ketone are acidic and can participate in aldol-type reactions.
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Stability and Degradation
As a polyhydroxylated ketone, 1,4,5-trihydroxypentan-2-one is susceptible to degradation under certain conditions. Forced degradation studies are essential to elucidate its degradation pathways and to develop stability-indicating analytical methods.[6]
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pH-Dependent Stability: Phenolic and polyhydroxylated compounds are generally more stable in acidic conditions.[7] In alkaline solutions, the deprotonation of hydroxyl groups can increase the molecule's susceptibility to oxidation.
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Oxidative Degradation: The hydroxyl groups, particularly in the presence of oxidizing agents or exposure to air and light, can be oxidized.
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Thermal Stability: While predicted to have a high boiling point, prolonged exposure to high temperatures may lead to dehydration and other degradation reactions.
For long-term storage, it is recommended to keep 1,4,5-trihydroxypentan-2-one in a cool, dry, and dark environment, preferably under an inert atmosphere.
Part 4: Biological Significance and Drug Development Potential
The structural analogy of 1,4,5-trihydroxypentan-2-one to pentose sugars, which are fundamental components of nucleic acids and various metabolic pathways, suggests a high potential for biological activity.
Rationale for Biological Activity
Polyhydroxylated compounds often exhibit a range of biological activities due to their ability to interact with the active sites of enzymes and receptors through hydrogen bonding. Their structural similarity to natural substrates can lead to competitive inhibition of enzymes involved in key metabolic pathways.
Potential Mechanisms of Action:
Sources
- 1. 1,4,5-Trihydroxypentan-2-one|CAS 3343-53-1|C5H10O4 [benchchem.com]
- 2. 1,4,5-Trihydroxypentan-2-one | C5H10O4 | CID 6451547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sci-hub.kr [sci-hub.kr]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
